(S)-5-(1-Aminobutyl)-2-methylaniline
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Overview
Description
(S)-5-(1-Aminobutyl)-2-methylaniline is a chiral amine compound with potential applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methylaniline structure. The compound’s chirality is due to the presence of a stereocenter at the butyl chain, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminobutyl)-2-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylaniline.
Formation of the Butyl Chain: The butyl chain is introduced through a series of reactions, including alkylation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to perform the alkylation step efficiently.
Chiral Catalysis: Employing chiral catalysts to ensure high enantiomeric purity.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminobutyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-5-(1-Aminobutyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminobutyl)-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-5-(1-Aminobutyl)-2-methylaniline: The enantiomer of the compound with different stereochemistry.
(S)-4-(1-Aminobutyl)aniline: A similar compound with a different substitution pattern on the aromatic ring.
(S)-1-(3-Aminobutyl)benzene: Another related compound with variations in the position of the amino group.
Uniqueness
(S)-5-(1-Aminobutyl)-2-methylaniline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-[(1S)-1-aminobutyl]-2-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10H,3-4,12-13H2,1-2H3/t10-/m0/s1 |
InChI Key |
MZSRUNGGJRGYHH-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=C(C=C1)C)N)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)N)N |
Origin of Product |
United States |
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